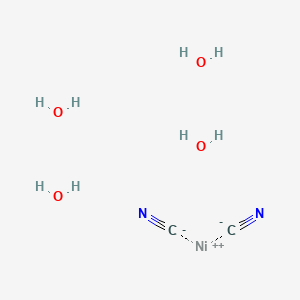

Nickel(II) cyanide tetrahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nickel(II) cyanide tetrahydrate is a compound with the molecular formula C2H8N2NiO4 . It is used in metallurgy and the nickel-plating industry . The compound appears as apple green plates or powder .

Synthesis Analysis

This compound can be synthesized by adding two equivalents of sodium or potassium cyanide to a solution of nickel(II) ions in aqueous solution . The tetrahydrate loses water of crystallization on heating at 200°C .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notationO.O.O.O. [Ni++]. [C-]#N. [C-]#N . Chemical Reactions Analysis

This compound dissolves in potassium cyanide solution to produce a yellowish solution containing potassium tetracyanonickelate . It also reacts with dimethylglyoxime (dmgH2) to produce hydrogen cyanide .Physical and Chemical Properties Analysis

This compound is insoluble in water but soluble in ammonium carbonate, ammonia, alkali cyanides . It loses water of crystallization on heating at 200°C and decomposes on further heating .科学的研究の応用

Formation of Cyanide-Bridged Nickel(II) Complexes : Nickel(II) cyanide has been used in the formation of cyanide-bridged one-dimensional nickel(II) complexes. These complexes have unique structural properties and are of interest for their potential applications in coordination chemistry and material science (Kou et al., 2000).

Assembly of Starlike Nonanuclear Complexes : It has been demonstrated that cyanide coordination at a dinickel scaffold can lead to the assembly of complex structures, like a starlike nonanuclear complex. These complexes have potential applications in the field of nanotechnology and molecular engineering (Meyer et al., 2001).

Study of Magnetic Properties in Nickel(II) Complexes : Research has been conducted on the magnetic properties of Nickel(II) complexes containing the diamagnetic [Ni(CN)4]2− group. Such studies are crucial for understanding the magnetic interactions in molecular materials and could have applications in magnetic data storage technologies (Kou et al., 2002).

Creation of Large Porous Structures : Certain Nickel(II) cyanide complexes have been found to exhibit large porous structures, which could be useful for gas adsorption applications, such as CO2 capture (Jiang et al., 2015).

Catalytic Oxidation of Cyanide Ion : Nickel ferrite-activated carbon composites have been prepared and used for the catalytic oxidation of cyanide ion. This research is particularly relevant for environmental applications, such as the detoxification of industrial waste and effluents (Feijoó et al., 2020).

Adsorption of Cyanide Complexes : Studies on the adsorption of cyanide complexes onto activated carbon have provided insights into the removal of toxic cyanide compounds from industrial wastewaters, highlighting the environmental significance of such research (Kunz et al., 1976).

Exploration of Electronic and Magnetic Properties : Research on Nickel(II)-substituted blue copper proteins has explored the electronic spectroscopic studies of these complexes, providing insights into the electronic structure and properties of these materials, which are important for understanding their functionality in various applications (Lum et al., 1981).

Safety and Hazards

作用機序

Target of Action

Nickel(II) cyanide tetrahydrate is a complex inorganic compound It has been used in biochemical research .

Mode of Action

It is known that the compound can form complexes with other molecules . For example, it can interact with human serum albumin, a major protein in blood plasma, which could potentially affect its function .

Biochemical Pathways

This compound may affect several biochemical pathways. One study suggests that nickel-induced toxicity responses in human epithelial cells involve disruption of protein responses and protein response-based biochemical pathways . .

Pharmacokinetics

It is known that the compound is insoluble in most solvents , which suggests that its bioavailability may be limited.

Result of Action

It is known that exposure to nickel compounds can cause various health effects, including allergic reactions and potential carcinogenic effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility can be affected by the pH and the presence of other ions in the solution . Additionally, its stability and efficacy can be influenced by temperature .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Nickel(II) cyanide tetrahydrate can be achieved through the reaction between nickel(II) sulfate hexahydrate and potassium cyanide in an aqueous solution, followed by the addition of water to form the tetrahydrate.", "Starting Materials": ["Nickel(II) sulfate hexahydrate", "Potassium cyanide", "Water"], "Reaction": [ "Dissolve nickel(II) sulfate hexahydrate in water to form an aqueous solution.", "Add potassium cyanide to the solution and stir until the reaction is complete.", "Filter the resulting solution to remove any precipitates.", "Slowly add water to the filtrate while stirring to form the tetrahydrate.", "Collect the precipitate and wash it with water.", "Dry the product in a desiccator to obtain Nickel(II) cyanide tetrahydrate." ] } | |

CAS番号 |

13477-95-7 |

分子式 |

C2H8N2NiO4 |

分子量 |

182.79 g/mol |

IUPAC名 |

nickel(2+);dicyanide;tetrahydrate |

InChI |

InChI=1S/2CN.Ni.4H2O/c2*1-2;;;;;/h;;;4*1H2/q2*-1;+2;;;; |

InChIキー |

VHHVAACTKRUWEK-UHFFFAOYSA-N |

SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

正規SMILES |

[C-]#N.[C-]#N.O.O.O.O.[Ni+2] |

同義語 |

Nickel(II) cyanide tetrahydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B599315.png)

![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

![4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B599323.png)